(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
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Overview
Description
Amebacilin, also known as NSC9168 or Fumagillin, is a selective and potent irreversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound was first isolated from the fungus Aspergillus fumigatus in 1949. Amebacilin has shown significant antimicrobial properties and is used as an antibiotic to treat microsporidiosis .
Preparation Methods
Amebacilin is primarily extracted from the fungus Aspergillus fumigatus. The preparation involves cultivating the fungus under specific conditions to produce the compound. The extraction process includes solvent extraction and purification steps to isolate Amebacilin in its pure form .
Chemical Reactions Analysis
Amebacilin undergoes several types of chemical reactions, including:
Oxidation: Amebacilin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Amebacilin.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of analogs with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Amebacilin with modified biological properties .
Scientific Research Applications
Amebacilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of methionine aminopeptidase 2 (MetAP2).
Biology: Amebacilin is used to study the effects of MetAP2 inhibition on cellular processes, including angiogenesis and cell proliferation.
Medicine: It has potential therapeutic applications in treating diseases like microsporidiosis and certain cancers due to its anti-angiogenic properties.
Mechanism of Action
Amebacilin exerts its effects by covalently binding to and inhibiting methionine aminopeptidase 2 (MetAP2). This inhibition disrupts the normal function of MetAP2, leading to the suppression of angiogenesis and cell proliferation. The molecular targets and pathways involved include the inhibition of the HIV-1 viral protein R (Vpr) activity, which is crucial for HIV-1 infection .
Comparison with Similar Compounds
Amebacilin is unique due to its potent and selective inhibition of MetAP2. Similar compounds include:
TNP-470: A synthetic analog of Amebacilin with enhanced anti-angiogenic properties.
Ovalicin: Another MetAP2 inhibitor with similar biological activities.
Beloranib: A MetAP2 inhibitor used in the treatment of obesity and related metabolic disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications .
Properties
IUPAC Name |
(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24+,25+,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-FKSJYSFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23110-15-8 |
Source
|
Record name | Fumagillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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